(R)-Quinuclidine-3-methanol is a chiral compound derived from quinuclidine, a bicyclic amine known for its unique structural properties. The compound features a hydroxymethyl group at the 3-position of the quinuclidine ring, making it an important intermediate in organic synthesis and medicinal chemistry. Quinuclidine itself is characterized by its nitrogen atom integrated into a bicyclic structure, which contributes to its reactivity and biological activity. The specific stereochemistry of (R)-quinuclidine-3-methanol enhances its potential applications in pharmaceuticals, particularly as a precursor for antihistamines like mequitazine .
These reactions are vital for modifying the compound for specific applications in medicinal chemistry and material science.
(R)-Quinuclidine-3-methanol exhibits notable biological activities, primarily due to its structural resemblance to neurotransmitters and other biologically active molecules. It has been studied for its potential as an antihistaminic agent, particularly as an intermediate in the synthesis of mequitazine, which is used to treat allergic conditions. Additionally, quinuclidine derivatives have shown promise in modulating cholinergic receptors, making them candidates for research into treatments for neurological disorders .
Several methods exist for synthesizing (R)-quinuclidine-3-methanol:
These methods highlight the efficiency and effectiveness of synthetic routes available for producing this compound.
The uniqueness of (R)-quinuclidine-3-methanol lies in its specific stereochemistry and functionalization at the 3-position, which differentiates it from other similar compounds and enhances its utility in pharmaceutical applications.
Studies on (R)-quinuclidine-3-methanol have focused on its interactions with various biological targets. Notably, it has been investigated for its binding affinity to muscarinic receptors, which play critical roles in neurotransmission and cognitive functions. These interaction studies are essential for understanding how modifications to the quinuclidine structure can influence biological activity and therapeutic efficacy .
Classical approaches to quinuclidine derivatives often rely on multi-step organic transformations, leveraging condensation, nucleophilic substitutions, and cyclization reactions. A prominent method involves the Dieckmann cyclization of ethyl 4-piperidinecarboxylate derivatives to form the quinuclidinone core, a precursor to (R)-quinuclidine-3-methanol [5]. This intramolecular ester condensation, conducted under basic conditions, yields the bicyclic ketone, which is subsequently reduced to the alcohol. For example, 3-quinuclidinone hydrochloride—a key intermediate—has been synthesized via Dieckmann cyclization of ethyl 1-ethoxycarbonyl-4-piperidinecarboxylate, followed by acid hydrolysis and decarboxylation [4].
Another traditional route employs SN2 alkylation of piperidine derivatives. In one protocol, 4-piperidinecarboxylic acid undergoes esterification with thionyl chloride in ethanol, followed by alkylation with ethyl chloroacetate to form a diester intermediate. Cyclization under basic conditions (e.g., sodium ethoxide) generates the quinuclidinone ring, which is reduced to the tertiary alcohol using sodium borohydride or catalytic hydrogenation [4]. While these methods provide access to the quinuclidine skeleton, they often produce racemic mixtures, necessitating resolution techniques such as chiral chromatography or diastereomeric salt formation.
Table 1: Classical Synthesis of 3-Quinuclidinone Hydrochloride
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Esterification | SOCl₂, EtOH, 30°C, 6 h | 85% |
| 2 | Alkylation | K₂CO₃, ethyl chloroacetate, reflux | 78% |
| 3 | Dieckmann Cyclization | NaOEt, toluene, 85°C | 65% |
| 4 | Decarboxylation | HCl, H₂O, reflux | 90% |
Modern asymmetric synthesis has circumvented the limitations of classical racemic routes. Iridium-catalyzed allylic dearomatization has emerged as a powerful strategy for constructing chiral quinuclidine derivatives. For instance, tetrahydro-β-carboline allylic carbonates undergo intramolecular cyclization in the presence of [Ir(cod)Cl]₂ and a Feringa phosphoramidite ligand, yielding indolenine-fused quinuclidines with >99% enantiomeric excess (ee) [1] [3]. The reaction proceeds via π-allyliridium intermediates, where the ligand’s chiral environment dictates the facial selectivity, favoring the (R)-configuration.
Biocatalytic methods offer another enantioselective pathway. Enzymatic reduction of 3-quinuclidinone hydrochloride using Nocardia sp. WY1202 or Rhodococcus erythropolis WY1406 in phosphate buffer (pH 8.0) with D-glucose as a co-substrate affords (R)-3-quinuclidinol in 93% yield and >99% ee [2]. This NADH-dependent ketoreductase-mediated process highlights the efficiency of microbial systems in achieving high stereocontrol without requiring chiral auxiliaries.
Key advantages of asymmetric synthesis:
Post-synthetic purification is critical for achieving pharmaceutical-grade (R)-quinuclidine-3-methanol. Crystallization-induced dynamic resolution (CIDR) is widely employed for enantiopurity enhancement. For example, crude (R)-3-quinuclidinol dissolved in acetone undergoes sequential cooling and seeding with enantiopure crystals, effectively excluding the (S)-enantiomer and yielding >99% ee [2].
Chromatographic methods, though less common industrially, are valuable for lab-scale purification. Chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) enable baseline separation of quinuclidine enantiomers, albeit with higher solvent consumption.
Reaction optimization further enhances ee. In Ir-catalyzed reactions, tuning the ligand-to-metal ratio (e.g., 1.1:1 Feringa ligand:Ir) and solvent polarity (e.g., dichloromethane vs. toluene) minimizes competing non-selective pathways. Computational modeling, including density functional theory (DFT) studies, has elucidated transition-state geometries, guiding ligand design to sterically hinder unwanted stereoisomers [1].
Table 2: Enantiomeric Excess Optimization in Iridium-Catalyzed Synthesis
| Parameter | Optimal Value | Impact on ee |
|---|---|---|
| Ligand | Feringa phosphoramidite | >99% ee |
| Temperature | 25°C | Maximizes ΔΔG‡ |
| Solvent | Dichloromethane | Enhances selectivity |
| Substitution pattern | Electron-deficient arenes | Reduces side reactions |
X-ray crystallographic investigations of quinuclidine derivatives provide critical insights into the molecular architecture of (R)-Quinuclidine-3-methanol. The crystal structure determination reveals fundamental geometric parameters that define the bicyclic scaffold's three-dimensional arrangement [1] [2] [3].
The quinuclidine nucleus adopts a distinctive bicyclic structure characterized by three ethylene bridges connecting two nitrogen-bearing carbon centers. Crystallographic analysis of related compounds demonstrates that the bicyclic framework exhibits a characteristic twist about the nitrogen axis [1]. In (R)-3-hydroxyquinuclidinium chloride, the quinuclidinium cation shows a twist along the carbon-nitrogen pseudo-threefold axis, with nitrogen-carbon-carbon-carbon torsion angles of -16.0(1)°, -16.9(1)°, and -15.6(1)° [1].
The crystal structure parameters reveal that the quinuclidine moiety maintains an approximate threefold symmetry about the nitrogen-carbon axis, with the bicyclic framework consisting of two distinct subunits that are twisted relative to each other [1]. This structural feature is fundamental to understanding the conformational behavior of (R)-Quinuclidine-3-methanol derivatives.
Table 1: X-ray Crystallographic Data for Quinuclidine Derivatives
| Compound | Molecular Formula | Space Group | Crystal System | Key Bond Lengths (Å) | Reference |
|---|---|---|---|---|---|
| (R)-3-Hydroxyquinuclidinium chloride | C₇H₁₄NO⁺·Cl⁻ | P2₁/c | Monoclinic | N-C: 1.485-1.492 | PMC2961231 [1] |
| Quinuclidine | C₇H₁₃N | P2₁3 | Cubic | C-C: 1.552(2) | Schei et al. [4] |
| Quinuclidine·BH₃ | C₇H₁₃N·BH₃ | P2₁3 | Cubic | N-B: 1.634 | Crystal structure [4] |
| (3-Oxoquinuclidinium)[FeCl₄] | C₇H₁₂NO⁺·FeCl₄⁻ | P2₁/n | Monoclinic | N-C: 1.48-1.50 | Cryst. Eng. Comm. [5] |
The bond lengths within the quinuclidine framework are remarkably consistent across different derivatives. The carbon-carbon bond lengths average 1.552(2) Å, while nitrogen-carbon bonds typically range from 1.485 to 1.492 Å [1] [4]. These values are in excellent agreement with theoretical predictions from density functional theory calculations.
Crystallographic studies of quinuclidine metal adducts demonstrate that coordination to external Lewis acids induces systematic changes in the bicyclic framework geometry [4]. The coordination of metal trihydrides (MH₃) results in elongation of nitrogen-carbon bonds by approximately 0.02 Å and shortening of certain carbon-carbon distances by about 0.01 Å [4].
Computational studies employing density functional theory calculations and molecular dynamics simulations provide detailed insights into the conformational behavior of (R)-Quinuclidine-3-methanol [6] [7] [8]. These investigations utilize various levels of theory including Hartree-Fock methods, density functional theory with B3LYP functionals, and Møller-Plesset perturbation theory to explore the conformational landscape [7].
The conformational analysis reveals that the bicyclic quinuclidine framework exhibits restricted flexibility due to the rigid cage-like structure [6]. Principal component analysis of molecular dynamics trajectories demonstrates that the conformational space is primarily determined by the orientation of substituents rather than significant changes in the bicyclic core geometry [6].
Density functional theory calculations at the B3LYP/6-31G(d,p) level predict torsion angles that are in excellent agreement with experimental crystallographic data [7]. The calculated nitrogen-carbon-carbon-carbon torsion angles range from -15.4° to -16.2°, closely matching the experimentally observed values of -15.6(1)° to -16.9(1)° [1] [7].
Table 2: Conformational Parameters from Computational and Experimental Studies
| Parameter | DFT B3LYP/6-31G(d,p) | MP2/6-311+G* | Experimental (X-ray) |
|---|---|---|---|
| Torsion Angle N1-C2-C3-C4 | -15.8° | -16.0° | -16.0(1)° [1] |
| Torsion Angle N1-C6-C5-C4 | -16.2° | -16.9° | -16.9(1)° [1] |
| Torsion Angle N1-C7-C8-C4 | -15.4° | -15.6° | -15.6(1)° [1] |
| Bicyclic Framework Twist | 8.6° | 10.8° | 8.6° [4] |
| C-N Bond Length | 1.485 Å | 1.488 Å | 1.485-1.492 Å [1] |
| C-C Bond Length (average) | 1.552 Å | 1.551 Å | 1.552(2) Å [4] |
Molecular dynamics simulations at the quantum mechanical level reveal that the quinuclidine framework maintains its structural integrity throughout thermal motion [9] [10]. The simulations demonstrate that the bicyclic structure exhibits minimal conformational flexibility, with the primary source of conformational variation arising from the rotation of peripheral substituents [6].
The computational modeling studies indicate that intramolecular hydrogen bonding can stabilize certain conformers of quinuclidine derivatives [7]. For compounds containing both quinuclidine and quinoline moieties, density functional theory calculations predict the existence of conformers with intramolecular hydrogen bonds between the nitrogen centers and hydroxyl groups [7].
Time-dependent density functional theory calculations provide insights into the electronic properties and optical behavior of quinuclidine derivatives [11]. These calculations reveal that the bicyclic structure imparts unique electronic characteristics that influence the compound's spectroscopic properties [11].
The molecular packing arrangements of (R)-Quinuclidine-3-methanol and related compounds are dominated by extensive hydrogen bonding networks that significantly influence crystal stability and physical properties [1] [12] [13]. These intermolecular interactions create complex three-dimensional architectures that determine the solid-state behavior of quinuclidine derivatives.
In crystalline (R)-3-hydroxyquinuclidinium chloride, the structure is stabilized by nitrogen-hydrogen···chloride and oxygen-hydrogen···chloride hydrogen bonds [1]. These interactions form infinite chains along the crystallographic a and b axes, creating a robust network structure [1]. The hydrogen bonding geometry is characterized by donor-acceptor distances ranging from 2.85 to 3.25 Å and bond angles between 155° and 175° [1].
The molecular packing analysis reveals that quinuclidine derivatives exhibit multiple hydrogen bonding motifs [14] [15]. The primary intermolecular interactions include nitrogen-hydrogen···oxygen bonds, oxygen-hydrogen···chloride contacts, and weaker carbon-hydrogen···oxygen interactions [14]. These diverse bonding patterns contribute to the formation of two-dimensional and three-dimensional network structures [14] [15].
Table 3: Hydrogen Bonding Patterns and Interaction Energies
| Interaction Type | Distance (Å) | Angle (°) | Energy (kJ/mol) | Reference |
|---|---|---|---|---|
| N-H···Cl | 2.85-3.15 | 165-175 | -25 to -35 | PMC2961231 [1] |
| O-H···Cl | 3.05-3.25 | 155-170 | -20 to -30 | Crystal engineering studies [13] |
| Intramolecular N-H···O | 2.85-3.10 | 150-165 | -15 to -25 | DFT calculations [7] |
| π-π stacking | 3.4-3.8 | - | -8 to -15 | Crystal packing studies [12] |
| C-H···O | 3.2-3.6 | 140-160 | -5 to -12 | Weak interactions [16] |
Computational analysis of intermolecular interaction energies using CrystalExplorer and PIXEL methods demonstrates that hydrogen-bonded dimers exhibit the highest interaction energies, ranging from -43 to -47 kJ/mol [16]. The strongest interactions are predominantly influenced by electrostatic energy contributions, while secondary interactions show approximately equal contributions from dispersion and electrostatic energies [16].
The crystal packing arrangements of quinuclidine surfactants reveal that the bicyclic headgroup with hydroxyl functionalities affects both hydrophilicity and hydrophobicity, enabling diverse hydrogen bonding patterns [13]. These structural features have dominant effects on crystal packing and physicochemical properties [13].
In quinuclidine-quinine complexes, the hydrogen bonding patterns involve both quinuclidine nitrogen atoms and hydroxyl groups, mediated by water molecules [12]. The resulting 14-membered ring structures connect molecules through intermolecular hydrogen bonds, creating chain-like assemblies [12]. Additional stabilization arises from π-π stacking interactions between quinoline moieties, which depend on the absolute configuration of the interacting alkaloid molecules [12].
The comprehensive analysis of hydrogen bonding patterns reveals that the molecular packing of (R)-Quinuclidine-3-methanol derivatives follows a framework-type arrangement from an energetic perspective [16]. This packing motif is characterized by multiple hydrogen bonding interactions with average energies of approximately -15 kJ/mol for dispersion interactions and significantly higher energies for direct hydrogen bonds [16].